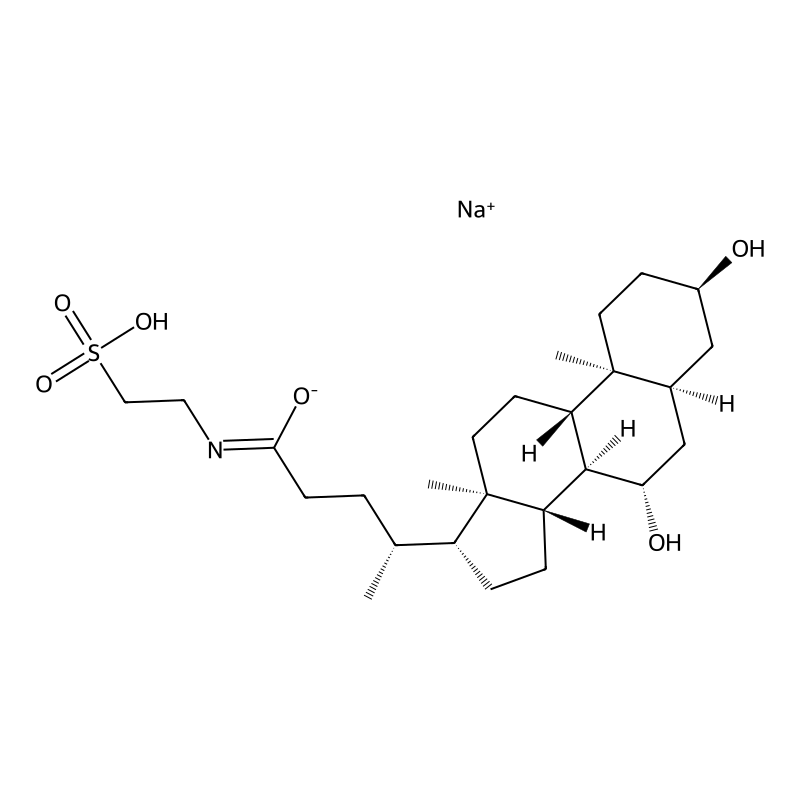

Sodium tauroursodeoxycholate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Endoplasmic Reticulum (ER) Stress Inhibitor

TUDCA acts as a chemical chaperone within the cell, specifically targeting the endoplasmic reticulum (ER). The ER is responsible for protein folding and modification. When stressed, the ER can malfunction and trigger cell death pathways. Studies have shown that TUDCA can alleviate ER stress by promoting proper protein folding and preventing apoptosis (programmed cell death) []. This makes TUDCA a valuable tool for researchers investigating diseases associated with ER stress, such as neurodegenerative disorders and cystic fibrosis [].

Cholestatic Liver Diseases

TUDCA's role as a bile salt makes it relevant in research on cholestatic liver diseases, where bile flow is obstructed. In animal models, TUDCA has demonstrated protective effects on liver cells by promoting bile flow and reducing bile acid toxicity []. Researchers are exploring its potential as a therapeutic agent for cholestatic liver diseases like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) [].

Other Research Applications

Beyond ER stress and cholestatic diseases, TUDCA's potential extends to other research areas. For example, some studies suggest TUDCA might have anti-cancer properties by inhibiting the growth and migration of certain cancer cells []. Additionally, researchers are investigating its use in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Wolfram syndrome due to its potential neuroprotective effects [, ].

Sodium tauroursodeoxycholate is a bile acid derivative formed from taurine and ursodeoxycholic acid. Its chemical formula is , and it is classified as a bile acid conjugate. This compound plays a significant role in various biological processes, including lipid metabolism and cellular signaling. Sodium tauroursodeoxycholate is recognized for its hydrophilic properties, which allow it to interact effectively with cell membranes and proteins, making it a valuable compound in both research and clinical applications.

TUDCA's mechanism of action in liver diseases is still under investigation, but several potential pathways are explored:

- Endoplasmic Reticulum (ER) Stress Inhibitor: TUDCA is believed to protect liver cells from ER stress, a condition linked to various liver diseases. It may achieve this by promoting protein folding and reducing the buildup of misfolded proteins in the ER []. (Citation: )

- Immunomodulation: TUDCA might modulate the immune system, potentially reducing inflammation in the liver [].

- Antioxidant Activity: Some studies suggest TUDCA may possess antioxidant properties, protecting liver cells from oxidative damage [].

- Formation of Micelles: Due to its amphipathic nature, sodium tauroursodeoxycholate can form micelles in aqueous solutions, facilitating the solubilization of lipids and membrane proteins .

- Conjugation Reactions: It can participate in conjugation reactions with other compounds, enhancing their solubility and bioavailability.

- Detoxification Processes: Sodium tauroursodeoxycholate can interact with various toxins, aiding in their solubilization and excretion from the body .

Sodium tauroursodeoxycholate exhibits several biological activities:

- Choleretic Effects: It promotes bile flow and aids in the digestion of fats by increasing the solubility of bile acids .

- Anti-inflammatory Properties: Research indicates that sodium tauroursodeoxycholate has anti-inflammatory effects, particularly in conditions like liver disease and pulmonary fibrosis .

- Cellular Protection: It acts as a chemical chaperone, protecting cells from stress-induced damage by stabilizing protein structures and promoting proper folding mechanisms .

Sodium tauroursodeoxycholate can be synthesized through various methods:

- Natural Extraction: It can be isolated from bile or synthesized from ursodeoxycholic acid through enzymatic reactions involving taurine.

- Chemical Synthesis: Laboratory synthesis typically involves the conjugation of ursodeoxycholic acid with taurine under controlled conditions, often utilizing coupling agents to facilitate the reaction.

- Modification of Existing Bile Acids: Chemical modifications to existing bile acids can yield sodium tauroursodeoxycholate through specific functional group transformations.

Sodium tauroursodeoxycholate has diverse applications across several fields:

- Pharmaceuticals: It is used in formulations for liver diseases, offering protective effects against hepatotoxicity.

- Research: Sodium tauroursodeoxycholate serves as a tool in cellular biology studies to investigate lipid metabolism and protein interactions.

- Nutritional Supplements: It is included in dietary supplements aimed at improving digestive health and enhancing nutrient absorption.

Several compounds share structural similarities with sodium tauroursodeoxycholate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ursodeoxycholic Acid | Similar backbone | Primarily used for treating gallstones |

| Glycocholic Acid | Conjugated bile salt | More hydrophilic; used for lipid emulsification |

| Cholic Acid | Parent bile acid | Stronger choleretic effect; less soluble than sodium tauroursodeoxycholate |

Sodium tauroursodeoxycholate stands out due to its unique combination of hydrophilic properties and biological activity that allows it to function effectively as a chemical chaperone while also promoting lipid solubilization. Its ability to modulate cellular responses distinguishes it from other bile acids and derivatives.

Molecular Structure and Formula

Sodium tauroursodeoxycholate possesses the molecular formula C26H44NNaO6S with a molecular weight of 521.69 grams per mole [1] [2] [3]. The compound represents the sodium salt form of tauroursodeoxycholic acid, which is the taurine conjugate of ursodeoxycholic acid [1]. The International Union of Pure and Applied Chemistry name for this compound is sodium 2-{[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate [6].

The structural framework consists of a steroid backbone derived from the cyclopentanoperhydrophenanthrene ring system, characteristic of bile acids [38]. This tetracyclic structure comprises three six-membered rings (designated A, B, and C) and one five-membered ring (D) [38]. The steroid nucleus maintains the 5β-cholane configuration, with angular methyl groups positioned at carbon-18 and carbon-19 [38].

The taurine conjugation occurs through an amide bond formation between the carboxyl group of ursodeoxycholic acid and the amino group of taurine, resulting in the ethanesulfonate side chain [19]. This conjugation significantly enhances the hydrophilicity of the molecule compared to the unconjugated parent compound [19].

Table 1: Basic Molecular and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H44NNaO6S |

| Molecular Weight | 521.69 g/mol |

| CAS Number | 35807-85-3 |

| IUPAC Name | Sodium 2-{[(3α,5β,7β)-3,7-dihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate |

| Synonyms | Tauroursodeoxycholic acid sodium salt; Sodium tauroursodesoxycholate; Ursodeoxycholyltaurine sodium |

Stereochemistry and Conformational Analysis

The stereochemical configuration of sodium tauroursodeoxycholate is crucial for its biological activity and distinguishes it from other bile acid derivatives [16] [18]. The steroid nucleus exhibits specific stereochemical orientations at key positions that determine its three-dimensional structure and functional properties [16].

The hydroxyl group at carbon-3 adopts the α-configuration (axial orientation), which is essential for maintaining the physiological properties of bile acids [16] [18]. This α-stereochemistry at the 3-position is evolutionarily conserved and critical for proper bile acid function [16]. The hydroxyl group at carbon-7 demonstrates the β-configuration (equatorial orientation), which distinguishes ursodeoxycholic acid from chenodeoxycholic acid where the 7-hydroxyl group is in the α-configuration [33] [36].

The 5β-hydrogen configuration results from the reduction of the Δ4 double bond during biosynthesis, creating the characteristic cis-fusion between rings A and B [38]. This configuration contributes to the facial amphiphilicity of the molecule, with the α-face being hydrophilic due to the hydroxyl groups and the β-face being hydrophobic [38].

Conformational analysis reveals that the rigid steroid backbone limits conformational flexibility, with the molecule adopting a relatively fixed three-dimensional structure [20]. Computer docking studies have demonstrated that sodium tauroursodeoxycholate can interact with protein binding sites through specific conformational arrangements [20] [21]. The taurine side chain provides additional conformational flexibility, allowing the molecule to adapt to different binding environments [21].

Table 2: Stereochemical Configuration

| Position | Configuration | Functional Group |

|---|---|---|

| C-3 | α (axial) | Hydroxyl (-OH) |

| C-5 | β | Hydrogen |

| C-7 | β (equatorial) | Hydroxyl (-OH) |

| C-8 | β | Hydrogen |

| C-9 | α | Hydrogen |

| C-10 | β | Methyl (-CH3) |

| C-13 | β | Methyl (-CH3) |

| C-14 | α | Hydrogen |

| C-17 | α | Side chain |

Physical Properties

Solubility Profile

Sodium tauroursodeoxycholate exhibits exceptional water solubility, reflecting its highly hydrophilic nature due to the taurine conjugation [10] [11]. The compound demonstrates a water solubility of 100 milligrams per milliliter, equivalent to 191.68 millimolar concentration [11]. This high aqueous solubility distinguishes it from unconjugated bile acids, which typically show limited water solubility [25].

The compound also displays good solubility in dimethyl sulfoxide at 100 milligrams per milliliter (191.68 millimolar) [11]. In ethanol, sodium tauroursodeoxycholate shows moderate solubility of 71 milligrams per milliliter (136.09 millimolar), requiring warming for complete dissolution [11] [32].

The hydrophilic-lipophilic balance value of sodium tauroursodeoxycholate is 20.1, indicating strong hydrophilic character [2] [28]. This high hydrophilic-lipophilic balance value reflects excellent emulsification capabilities in aqueous environments [28]. The critical micelle concentration has been determined to be 4 millimolar [2], which is relatively high compared to conventional surfactants, consistent with the gradual aggregation behavior typical of bile salts [23] [30].

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|

| Water | 100 | 191.68 |

| DMSO | 100 | 191.68 |

| Ethanol | 71 | 136.09 |

Stability Parameters

Sodium tauroursodeoxycholate demonstrates good thermal stability with a melting point ranging from 173-175°C [29] [32]. The compound remains stable when stored at room temperature between 15-25°C [9] [32]. For long-term storage, the compound should be kept in amber glass containers to protect from light degradation [9].

The density of sodium tauroursodeoxycholate has been calculated as 1.216 ± 0.06 grams per cubic centimeter [32]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to one month when stored at -20°C [32]. The compound exhibits stability for one year from the date of purchase when stored under appropriate conditions [32].

Table 4: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid powder |

| Color | White |

| Melting Point | 173-175°C |

| Density | 1.216 ± 0.06 g/cm³ |

| Storage Temperature | 15-25°C |

| Hydrophilic-Lipophilic Balance | 20.1 |

| Critical Micelle Concentration | 4 mM |

Chemical Reactivity

Sodium tauroursodeoxycholate exhibits limited chemical reactivity under physiological conditions due to its stable steroid backbone and the ionic nature of the taurine conjugate [19]. The compound functions primarily through non-covalent interactions rather than chemical modifications [19] [20].

The hydroxyl groups at positions 3 and 7 can participate in hydrogen bonding interactions, which are crucial for its biological activity [21] [38]. The sulfonate group of the taurine moiety provides a permanent negative charge, enhancing water solubility and facilitating electrostatic interactions [19].

Under acidic conditions, the taurine conjugate remains stable, unlike glycine conjugates which can undergo protonation and precipitation [25]. This stability across different pH ranges contributes to the compound's effectiveness in various physiological environments [25].

The amide bond linking the steroid nucleus to the taurine moiety is resistant to hydrolysis under normal physiological conditions [19]. However, bacterial enzymes in the intestine can catalyze deconjugation reactions, releasing free ursodeoxycholic acid and taurine [14] [19].

Relationship to Other Bile Acids

Comparison with Primary Bile Acids

Sodium tauroursodeoxycholate differs significantly from primary bile acids in its structural and physicochemical properties [12] [14]. Primary bile acids, including cholic acid and chenodeoxycholic acid, are synthesized directly in the liver through the modification of cholesterol [12] [14].

Cholic acid contains three hydroxyl groups at positions 3α, 7α, and 12α, making it more hydrophilic than chenodeoxycholic acid, which has hydroxyl groups only at positions 3α and 7α [14] [38]. The presence of the 12α-hydroxyl group in cholic acid increases its ability to solubilize cholesterol and phospholipids [16].

Chenodeoxycholic acid, the primary bile acid most closely related to ursodeoxycholic acid, differs in the stereochemistry of the 7-hydroxyl group [33] [35]. Chenodeoxycholic acid has a 7α-hydroxyl group, while ursodeoxycholic acid (the parent compound of sodium tauroursodeoxycholate) has a 7β-hydroxyl group [33] [35]. This stereochemical difference significantly affects their biological properties and toxicity profiles [33].

The conjugation with taurine in sodium tauroursodeoxycholate further enhances its hydrophilicity compared to unconjugated primary bile acids [14] [19]. Taurine conjugates are more stable at acidic pH compared to glycine conjugates and maintain better solubility across different pH ranges [25].

Comparison with Secondary Bile Acids

Secondary bile acids are formed from primary bile acids through bacterial transformation in the intestine [12] [14]. The most common secondary bile acids include deoxycholic acid (formed from cholic acid) and lithocholic acid (formed from chenodeoxycholic acid) [14].

Ursodeoxycholic acid, the parent compound of sodium tauroursodeoxycholate, is also classified as a secondary bile acid, though it is produced in much smaller quantities than deoxycholic acid or lithocholic acid [14] [35]. The formation of ursodeoxycholic acid involves the 7β-epimerization of chenodeoxycholic acid through a 7-oxo intermediate [35].

Deoxycholic acid has hydroxyl groups at positions 3α and 12α but lacks the 7-hydroxyl group due to bacterial 7α-dehydroxylation [14] [39]. This structural difference makes deoxycholic acid more hydrophobic than sodium tauroursodeoxycholate [38]. Lithocholic acid, containing only a single 3α-hydroxyl group, is the most hydrophobic of the common bile acids and requires sulfation for elimination from the body [14].

The aggregation behavior of sodium tauroursodeoxycholate differs from other secondary bile acid conjugates [8] [23]. Studies comparing sodium taurochenodeoxycholate and sodium tauroursodeoxycholate reveal that the 7β-hydroxyl group in the latter inhibits micelle growth due to increased intermolecular mismatching and decreased hydrogen bonding capability [8] [23].

Table 5: Comparison with Other Bile Acids

| Bile Acid | Hydroxyl Groups | Classification | Hydrophilicity |

|---|---|---|---|

| Cholic Acid | 3α, 7α, 12α | Primary | Moderate |

| Chenodeoxycholic Acid | 3α, 7α | Primary | Low |

| Ursodeoxycholic Acid | 3α, 7β | Secondary | High |

| Sodium Tauroursodeoxycholate | 3α, 7β (conjugated with taurine) | Secondary (conjugated) | Very High |

Hepatic Synthesis Mechanisms

Sodium tauroursodeoxycholate biosynthesis represents a complex metabolic process involving both host hepatic machinery and intestinal microbial transformation pathways. In mammalian systems, the hepatic synthesis of tauroursodeoxycholate begins with the fundamental cholesterol degradation pathway, where cholesterol serves as the primary precursor molecule for all bile acid derivatives [1].

The initial hepatic synthesis pathway involves the conversion of cholesterol to primary bile acids through a series of enzymatic transformations. The rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1) catalyzes the first committed step, converting cholesterol to 7α-hydroxycholesterol [1]. This is followed by the action of 3β-hydroxy-Δ5-C27-steroid dehydroxylase (HSD3B7), which converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholestene-3-one. Subsequently, sterol 27-hydroxylase (CYP27A1) facilitates steroid side chain cleavage to form chenodeoxycholic acid [1].

An alternative pathway involves the initial hydroxylation of cholesterol by CYP27A1 to form 27-hydroxycholesterol, followed by hydroxylation to 3β-7α-dihydroxy-5-cholestenoic acid by oxysterol 7α-hydroxylase (CYP7B1), and final conversion by CYP27A1 to chenodeoxycholic acid [1]. Human liver exclusively synthesizes primary bile acids, specifically chenodeoxycholic acid and cholic acid, and lacks the enzymatic capacity to directly produce ursodeoxycholic acid [1].

The conjugation process represents the final hepatic step in tauroursodeoxycholate formation. This process involves two sequential enzymatic reactions: first, bile acid-CoA synthetase (BACS) activates the carboxyl group of ursodeoxycholic acid to form ursodeoxycholic acid-CoA [2]. Second, bile acid-CoA:amino acid N-acetyltransferase (BAAT) catalyzes the conjugation of the activated bile acid with taurine to form tauroursodeoxycholate [2]. BAAT demonstrates higher affinity for taurine than glycine in human hepatocytes, although both amino acids can serve as conjugating partners [3].

The regulation of hepatic tauroursodeoxycholate synthesis involves complex feedback mechanisms mediated by the farnesoid X receptor (FXR). FXR activation promotes both taurine synthesis and bile acid conjugation pathways by upregulating the expression of key enzymes including BACS, BAAT, cysteine dioxygenase (CDO), and flavin containing monooxygenase 1 (FMO1) [2]. This coordinated regulation ensures adequate taurine availability for conjugation reactions and maintains optimal bile acid composition within hepatocytes.

Role of Intestinal Microbiota

The intestinal microbiota plays a fundamental role in tauroursodeoxycholate biosynthesis through the transformation of primary bile acids into secondary bile acid precursors. The conversion of chenodeoxycholic acid to ursodeoxycholic acid, the immediate precursor of tauroursodeoxycholate, occurs exclusively through microbial epimerization reactions in the intestinal tract [1] [4].

Specific bacterial genera demonstrate distinct capabilities in ursodeoxycholic acid formation through 7α- and 7β-hydroxysteroid dehydrogenase activities. The epimerization of chenodeoxycholic acid to ursodeoxycholic acid involves the coordinated action of bacterial 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase enzymes [4] [5]. These enzymes facilitate the reversible oxidation and reduction of the 7-hydroxyl group, allowing for the interconversion between 7α-hydroxy and 7β-hydroxy bile acid configurations.

Research demonstrates that certain gut bacteria, including species within the genera Ruminococcus, Peptococcaceae, Roseburia, and Faecalibacterium prausnitzii, show positive correlations with ursodeoxycholic acid production [4]. These bacterial populations possess the necessary enzymatic machinery for efficient epimerization reactions and contribute significantly to the overall ursodeoxycholic acid pool within the intestinal environment.

The bacterial transformation process begins with the deconjugation of taurochenodeoxycholic acid by bile salt hydrolase enzymes, which are widely distributed across major gut bacterial phyla including Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria [6]. This deconjugation step releases free chenodeoxycholic acid, which becomes available for subsequent epimerization to ursodeoxycholic acid [7].

Specific Clostridium species, particularly those within cluster XIV, demonstrate specialized capabilities in bile acid 7β-dehydroxylation reactions [8]. These organisms possess unique enzymatic systems that can convert ursodeoxycholic acid to lithocholic acid, representing an alternative metabolic fate that competes with the beneficial ursodeoxycholic acid pathway [8]. The balance between these competing pathways significantly influences the overall availability of ursodeoxycholic acid for subsequent hepatic conjugation to tauroursodeoxycholate.

Biotransformation and Metabolism

Enzymatic Processes

The enzymatic biotransformation of tauroursodeoxycholate involves multiple cellular and microbial enzyme systems that regulate its synthesis, modification, and degradation. The primary enzymatic pathway for tauroursodeoxycholate formation occurs in hepatocytes through the sequential action of bile acid activation and conjugation enzymes [2].

Bile acid-CoA synthetase represents the initial enzymatic step in tauroursodeoxycholate formation, catalyzing the ATP-dependent activation of ursodeoxycholic acid to form ursodeoxycholic acid-CoA [2]. This microsomal enzyme demonstrates substrate specificity for bile acids and requires magnesium as a cofactor for optimal catalytic activity. The enzyme exhibits variable kinetic parameters depending on the specific bile acid substrate, with ursodeoxycholic acid showing moderate affinity compared to other bile acids.

Bile acid-CoA:amino acid N-acetyltransferase functions as the rate-limiting enzyme in tauroursodeoxycholate biosynthesis, catalyzing the amide bond formation between activated ursodeoxycholic acid-CoA and taurine [2] [3]. BAAT localizes to hepatocyte peroxisomes and demonstrates a catalytic triad consisting of cysteine-235, aspartate-328, and histidine-362 [3]. Mutagenesis studies reveal that substitution of cysteine-235 with serine alters the enzyme's selectivity for glycine versus taurine conjugation, highlighting the critical role of this residue in substrate discrimination [3].

The enzyme demonstrates species-specific variations in substrate preference, with human BAAT capable of conjugating bile acids with both taurine and glycine, while mouse BAAT shows exclusive preference for taurine conjugation [3]. This difference reflects evolutionary adaptations in bile acid metabolism and influences the overall composition of the bile acid pool in different mammalian species.

Cytochrome P450 enzymes contribute to tauroursodeoxycholate metabolism through hydroxylation and oxidation reactions. CYP7A1 represents the rate-limiting enzyme in bile acid synthesis from cholesterol and indirectly influences tauroursodeoxycholate production by controlling the overall flux through the bile acid synthetic pathway [1]. CYP27A1 participates in both the classic and alternative bile acid synthesis pathways, catalyzing side-chain oxidation reactions necessary for bile acid formation [1].

Flavin containing monooxygenases, particularly FMO1 and FMO3, participate in taurine biosynthesis by catalyzing the oxidation of cysteine sulfinate decarboxylase products [2]. These enzymes ensure adequate taurine availability for conjugation reactions and represent important regulatory points in tauroursodeoxycholate biosynthesis.

Microbial Transformation Pathways

Microbial transformation pathways significantly influence tauroursodeoxycholate metabolism through deconjugation, oxidation, and complex biotransformation reactions. The primary microbial transformation involves deconjugation catalyzed by bile salt hydrolase enzymes, which cleave the amide bond between the bile acid moiety and taurine [6] [7].

Bile salt hydrolase activity demonstrates broad phylogenetic distribution across intestinal bacterial communities, with over 70 bacterial species showing measurable deconjugation activity [7]. The enzyme shows substrate preferences for specific bile acid conjugates, with taurine-conjugated bile acids generally serving as better substrates than glycine conjugates [7]. The deconjugation of tauroursodeoxycholate releases free ursodeoxycholic acid and taurine, making both components available for alternative metabolic pathways.

Hydroxysteroid dehydrogenase enzymes catalyze oxidation and reduction reactions at specific positions on the bile acid steroid nucleus. 7α-hydroxysteroid dehydrogenase and 7β-hydroxysteroid dehydrogenase facilitate the interconversion between different bile acid stereoisomers [7] [9]. These enzymes enable the microbial community to modify bile acid hydroxylation patterns and generate structural diversity within the intestinal bile acid pool.

Recent studies have identified novel microbial conjugation pathways where intestinal bacteria conjugate bile acids with amino acids other than glycine and taurine [7] [10]. This discovery expands the known diversity of microbial bile acid modifications and suggests that bacterial communities can generate previously unrecognized bile acid derivatives with potentially distinct biological activities.

Specific bacterial genera demonstrate specialized metabolic capabilities for complex bile acid transformations. Clostridium species possess 7α/β-dehydroxylase activity, enabling the conversion of ursodeoxycholic acid to lithocholic acid [8]. This transformation represents a detoxification mechanism for the bacterial community but results in the formation of more hydrophobic and potentially cytotoxic bile acid derivatives.

The bacterial bile acid inducible operon represents a coordinated enzymatic system for complex bile acid modifications [6]. This operon includes genes encoding 7α-dehydratase, 7β-dehydratase, and associated enzymes that facilitate the multi-step conversion of hydroxylated bile acids to dehydroxylated products. The expression of this operon responds to bile acid concentrations, allowing bacterial communities to adapt their metabolic activity to the local bile acid environment.

Enterohepatic Circulation Dynamics

The enterohepatic circulation of tauroursodeoxycholate represents a highly efficient recycling system that maintains bile acid homeostasis and optimizes the utilization of these metabolically valuable molecules. This circulation involves coordinated transport mechanisms across hepatic, biliary, intestinal, and portal vascular compartments [11] [12].

Hepatic uptake of tauroursodeoxycholate occurs primarily through the sodium taurocholate cotransporting polypeptide located at the basolateral membrane of hepatocytes [13]. NTCP demonstrates high affinity for tauroursodeoxycholate with a Km value of approximately 18.4 μM and functions as an electrogenic transporter requiring the cotransport of two sodium ions per bile acid molecule [14]. The transporter shows substrate specificity for conjugated bile acids and demonstrates efficient uptake of tauroursodeoxycholate from portal blood into hepatocytes.

Biliary secretion involves the coordinated action of multiple efflux transporters located at the canalicular membrane. The bile salt export pump represents the primary transporter for tauroursodeoxycholate efflux into bile, with transport efficiency ranking tauroursodeoxycholate among the preferred substrates for biliary excretion [15]. Multidrug resistance-associated protein 2 provides additional efflux capacity for conjugated bile acids and contributes to overall biliary secretion efficiency [11].

Intestinal reabsorption occurs predominantly in the terminal ileum through the apical sodium-dependent bile acid transporter [13] [14]. ASBT demonstrates high affinity for tauroursodeoxycholate with a Km value of 5.9 μM and achieves reabsorption efficiency exceeding 95% under physiological conditions [14]. The transporter requires cotransport of two sodium ions and functions as an electrogenic system that concentrates bile acids against their electrochemical gradient.

Basolateral efflux from intestinal enterocytes involves the organic solute transporter α/β heterodimer, which facilitates the transfer of reabsorbed bile acids into portal circulation [13]. This transport step represents the final component of intestinal bile acid recovery and ensures efficient return of tauroursodeoxycholate to the liver for subsequent recycling.

Quantitative analysis of enterohepatic circulation reveals remarkable efficiency in tauroursodeoxycholate recycling. Studies demonstrate that administration of ursodeoxycholic acid, the precursor to tauroursodeoxycholate, accelerates bile acid enterohepatic circulation frequency and reduces overall bile acid pool size [11]. The cycling frequency increases to approximately 8-10 cycles per day under optimal conditions, with fractional reabsorption rates exceeding 0.95 for taurine-conjugated bile acids [12].

The circulation dynamics demonstrate species-specific variations in transport kinetics and regulatory mechanisms. Human enterohepatic circulation shows distinct patterns compared to rodent models, with differences in transporter expression levels, substrate specificities, and regulatory responses [13]. These variations reflect evolutionary adaptations to different dietary patterns and metabolic requirements across mammalian species.

Metabolic Fate and Excretion

The metabolic fate of tauroursodeoxycholate involves multiple elimination pathways that collectively maintain bile acid homeostasis and prevent accumulation of potentially toxic concentrations. The primary excretion route involves biliary elimination, which accounts for greater than 95% of tauroursodeoxycholate clearance under normal physiological conditions [16] [17].

Biliary excretion represents the predominant elimination pathway for tauroursodeoxycholate, with the compound undergoing minimal biotransformation during hepatic passage [18]. The hydrophilic nature of tauroursodeoxycholate, characterized by its low pKa value of 1.5-2.0, ensures that the molecule remains ionized at physiological pH and maintains high water solubility throughout the biliary system [19]. This physicochemical property facilitates efficient biliary transport and prevents precipitation within bile ducts.

Renal excretion constitutes a minor but physiologically significant elimination pathway for tauroursodeoxycholate. Under normal conditions, renal clearance accounts for approximately 1-5% of the filtered load, with the majority of filtered bile acids undergoing efficient tubular reabsorption [16] [17]. The kidneys filter approximately 100 μmol of bile acids daily, with only 1-2 μmol appearing in urine under physiological conditions [20].

Proximal tubular reabsorption involves both active and passive transport mechanisms. The apical sodium-dependent bile acid transporter facilitates active reabsorption of filtered tauroursodeoxycholate, while passive diffusion contributes to overall reabsorption efficiency [17]. Basolateral efflux occurs through organic solute transporter α/β, completing the renal conservation mechanism for bile acids [20].

Renal elimination patterns change significantly under pathological conditions, particularly during cholestasis when biliary excretion becomes impaired [21] [22]. Under these circumstances, renal excretion increases substantially and serves as an alternative elimination pathway to prevent systemic bile acid accumulation. The kidney demonstrates adaptive capacity by increasing both glomerular filtration and tubular secretion of bile acids during cholestatic conditions [21].

Metabolic transformation of tauroursodeoxycholate occurs primarily through microbial deconjugation in the intestinal tract [18]. Bacterial bile salt hydrolase activity cleaves the taurine conjugate to release free ursodeoxycholic acid and taurine, both of which undergo distinct metabolic fates [7]. Free ursodeoxycholic acid may undergo further bacterial transformation to lithocholic acid or alternative secondary bile acids, while taurine enters bacterial metabolic pathways or undergoes reabsorption for systemic utilization [7].

Fecal elimination represents the final pathway for tauroursodeoxycholate and its metabolites that escape enterohepatic circulation. Approximately 5% of bile acids undergo fecal loss during each circulation cycle, necessitating de novo synthesis to maintain bile acid pool size [12]. The fecal bile acid composition reflects the combined effects of microbial transformation, intestinal reabsorption efficiency, and colonic bacterial metabolism.

| Excretion Parameter | Normal Conditions | Cholestatic Conditions |

|---|---|---|

| Biliary Elimination | >95% | 20-60% |

| Renal Clearance | 1-5% of filtered load | 15-40% of filtered load |

| Fecal Loss | ~5% per cycle | Variable (increased) |

| Enterohepatic Efficiency | >95% reabsorption | 60-80% reabsorption |

| Circulation Frequency | 8-10 cycles/day | 3-6 cycles/day |